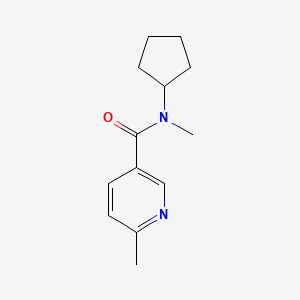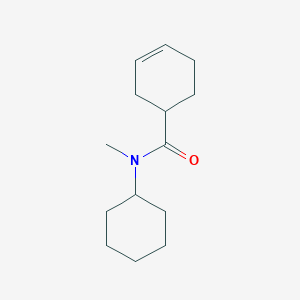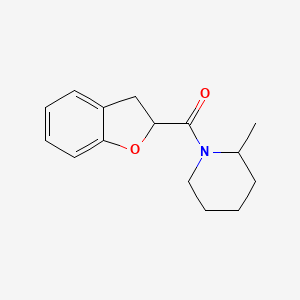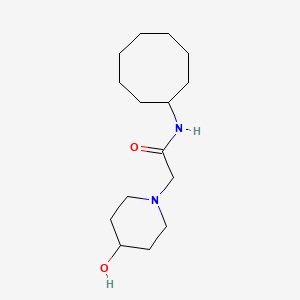![molecular formula C16H17NO2S B7507221 [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPTM belongs to a class of compounds called morpholinyl-thiophenes, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation, as well as the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases and develop new treatments. However, one of the limitations of using [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone is its potential toxicity, which can limit its use in certain experiments and require careful monitoring of dosage and exposure.
Zukünftige Richtungen
There are several future directions for research on [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other scientific research areas, such as immunology and infectious diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and exposure of [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone in different experimental settings, as well as its potential side effects and toxicity in humans.
Synthesemethoden
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with thiophene-2-carbaldehyde, followed by the reaction of the resulting compound with morpholine and then with methyl chloroformate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been used as a lead compound to design and synthesize new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
[3-(4-methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-2-4-13(5-3-12)14-6-11-20-15(14)16(18)17-7-9-19-10-8-17/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINROMLICUJICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)





![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)


![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)
![Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507229.png)

![N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7507251.png)